{4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester {4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463542
InChI: InChI=1S/C17H25N3O3/c1-20(16(21)11-18)15-9-7-14(8-10-15)19-17(22)23-12-13-5-3-2-4-6-13/h2-6,14-15H,7-12,18H2,1H3,(H,19,22)
SMILES: CN(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)C(=O)CN
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol

{4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13463542

Molecular Formula: C17H25N3O3

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

{4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester -

Specification

Molecular Formula C17H25N3O3
Molecular Weight 319.4 g/mol
IUPAC Name benzyl N-[4-[(2-aminoacetyl)-methylamino]cyclohexyl]carbamate
Standard InChI InChI=1S/C17H25N3O3/c1-20(16(21)11-18)15-9-7-14(8-10-15)19-17(22)23-12-13-5-3-2-4-6-13/h2-6,14-15H,7-12,18H2,1H3,(H,19,22)
Standard InChI Key GCIKTBMECLKGJG-UHFFFAOYSA-N
SMILES CN(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)C(=O)CN
Canonical SMILES CN(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)C(=O)CN

Introduction

Key Findings

{4-[(2-Amino-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a specialized carbamate derivative featuring a cyclohexyl core functionalized with methylamino and aminoacetyl groups. With a molecular formula of C17H25N3O3\text{C}_{17}\text{H}_{25}\text{N}_{3}\text{O}_{3} and a molecular weight of 319.4 g/mol, this compound is primarily utilized in research settings for its potential biochemical and pharmacological applications . While direct pharmacological data remain limited, structural analogs suggest roles in enzyme inhibition and drug development .

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemistry

The IUPAC name, benzyl N-[4-[(2-aminoacetyl)-methylamino]cyclohexyl]carbamate, reflects its carbamate backbone and substituted cyclohexyl ring. The stereochemistry is critical, with the (1R,4R) configuration noted in related derivatives . This spatial arrangement influences molecular interactions, particularly in chiral environments such as enzyme binding sites .

Molecular Structure and Key Properties

  • Molecular Formula: C17H25N3O3\text{C}_{17}\text{H}_{25}\text{N}_{3}\text{O}_{3}

  • Molecular Weight: 319.4 g/mol

  • SMILES: CN(C1CCC(CC1)NC(=O)CN)C(=O)OCC2=CC=CC=C2

  • InChIKey: GCIKTBMECLKGJG-UHFFFAOYSA-N

The compound’s structure includes a benzyl carbamate group linked to a cyclohexylamine moiety modified with methylamino and aminoacetyl substituents. This design enhances solubility and stability compared to simpler carbamates.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Cyclohexylamine Functionalization: Introduction of methylamino and aminoacetyl groups via nucleophilic substitution or reductive amination .

  • Carbamate Formation: Reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage .

Example Protocol:

  • Step 1: Methylation of 4-aminocyclohexanol using methyl iodide .

  • Step 2: Acylation with 2-chloroacetyl chloride, followed by amination to introduce the amino group .

  • Step 3: Benzyl carbamate coupling under Schotten-Baumann conditions .

Optimization Strategies

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes (e.g., 30 minutes at 150°C).

  • Catalytic Systems: Palladium-based catalysts (e.g., Pd(OAc)2_2) improve yield in carbamate bond formation .

Physicochemical Properties

PropertyValue/DescriptionSource
Boiling Point515.4 ± 50.0 °C (Predicted)
Density1.17 ± 0.1 g/cm³
pKa12.13 ± 0.40
SolubilityModerate in polar aprotic solvents

The compound’s solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) facilitates its use in biological assays.

Comparative Analysis with Related Compounds

CompoundMolecular FormulaKey DifferencesApplications
Target CompoundC17H25N3O3\text{C}_{17}\text{H}_{25}\text{N}_{3}\text{O}_{3}Aminoacetyl substitutionResearch intermediate
N-(4-Bromo-cyclohexyl)-acetamideC8H14BrNO\text{C}_{8}\text{H}_{14}\text{BrNO}Bromo substituentMedicinal chemistry
(1R,4R)-Chloroacetyl derivative C17H23ClN2O3\text{C}_{17}\text{H}_{23}\text{ClN}_{2}\text{O}_{3}Chloro vs. amino groupEnzyme inhibition studies

Research Gaps and Future Directions

  • Pharmacokinetic Studies: Absence of in vivo data limits therapeutic potential assessment.

  • Stereochemical Impact: Further exploration of (1R,4R) vs. (1S,4S) configurations on bioactivity .

  • Green Synthesis: Developing solvent-free or catalytic methods to enhance sustainability .

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